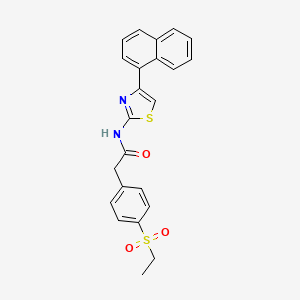
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is a complex organic compound that features both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the thiazole derivative with 4-(ethylsulfonyl)phenyl acetic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while reduction of a nitro group would yield an amine .
科学的研究の応用
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or disruption of protein-protein interactions .
類似化合物との比較
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(4-(phenyl)thiazol-2-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
生物活性
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide, also known by its CAS number 941972-34-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a complex structure comprising an ethylsulfonyl group, a naphthalene ring, and a thiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-ethylsulfonylphenyl)-N-naphthalen-1-ylacetamide |
| Molecular Formula | C20H19N2O3S |
| Molecular Weight | 373.44 g/mol |
| CAS Number | 941972-34-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor of various enzymes or receptors, modulating their activity and influencing cellular pathways. Research suggests that it could interfere with signal transduction pathways or metabolic processes, although detailed mechanisms remain to be fully elucidated.
Antimicrobial and Antiproliferative Properties
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial and antiproliferative activities. For instance, related compounds have shown efficacy against various pathogens and cancer cell lines, suggesting that the thiazole moiety plays a crucial role in these activities .
Case Studies and Research Findings
- Trypanocidal Activity : In a study evaluating novel thiazole derivatives, compounds similar to this compound demonstrated trypanocidal activity with IC50 values in the low micromolar range (e.g., IC50 = 0.42 μM). These findings highlight the potential for developing treatments for Trypanosoma brucei infections .
- Antitumor Activity : Thiazole-containing compounds have been investigated for their cytotoxic effects on cancer cells. For example, certain derivatives exhibited IC50 values below 2 µg/mL against various cancer cell lines, indicating strong potential as antitumor agents .
- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the disruption of cellular processes such as lipid biosynthesis in bacteria or interference with tumor cell metabolism .
Applications
The unique structural features of this compound position it as a promising candidate for several applications:
- Pharmaceutical Development : Its potential as an antimicrobial or anticancer agent makes it a valuable candidate for drug development.
- Material Science : The compound's electronic properties may be harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
特性
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-2-30(27,28)18-12-10-16(11-13-18)14-22(26)25-23-24-21(15-29-23)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,15H,2,14H2,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXFRUJRMGQJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














